molecular formula C10H10N6O2 B13758470 2,4-Diamino-6-p-nitroanilinopyrimidine

2,4-Diamino-6-p-nitroanilinopyrimidine

Cat. No.: B13758470
M. Wt: 246.23 g/mol
InChI Key: DHPSHWOPUUHKJT-UHFFFAOYSA-N
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Description

2,4-Diamino-6-p-nitroanilinopyrimidine is a chemical compound with the molecular formula C10H10N6O2 and a molecular weight of 246.23 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino and nitro groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-p-nitroanilinopyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with p-nitroaniline under specific conditions. One common method includes the use of solvents such as methanol and reagents like sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination, quenching, and neutralization, followed by extraction and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-p-nitroanilinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

2,4-Diamino-6-p-nitroanilinopyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its use as a potential drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-diamino-6-p-nitroanilinopyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: Used as an intermediate in the synthesis of various pyrimidine derivatives.

    2,4-Diamino-6-hydroxypyrimidine: Known for its use in the synthesis of pharmaceuticals like minoxidil.

    2,4-Diamino-6-piperidinopyrimidine: Studied for its potential therapeutic applications

Uniqueness

2,4-Diamino-6-p-nitroanilinopyrimidine is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N6O2

Molecular Weight

246.23 g/mol

IUPAC Name

4-N-(4-nitrophenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H10N6O2/c11-8-5-9(15-10(12)14-8)13-6-1-3-7(4-2-6)16(17)18/h1-5H,(H5,11,12,13,14,15)

InChI Key

DHPSHWOPUUHKJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2)N)N)[N+](=O)[O-]

Origin of Product

United States

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